

# The Stability of Iohexol-d5: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Iohexol-d5

Cat. No.: B562834

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical stability of **Iohexol-d5**. Given the limited availability of direct stability studies on the deuterated form, this document leverages extensive data on Iohexol, providing a robust and scientifically justified framework for understanding the stability profile of **Iohexol-d5**. The enhanced stability of deuterated compounds due to the kinetic isotope effect suggests that the stability of **Iohexol-d5** is at least comparable to, and likely exceeds, that of Iohexol.

## Introduction to Iohexol-d5 and its Stability

**Iohexol-d5** is the deuterated analog of Iohexol, a widely used non-ionic, water-soluble X-ray contrast agent. The replacement of five hydrogen atoms with deuterium atoms in the N-acetyl-2,3-dihydroxypropylamino side chain is primarily for its use as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Iohexol.

The inherent chemical stability of a molecule is a critical parameter in drug development and formulation. While specific forced degradation studies on **Iohexol-d5** are not extensively published, the principles of isotopic labeling provide a strong basis for assessing its stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can lead to a slower rate of metabolic degradation and potentially enhanced chemical stability under certain

stress conditions. Therefore, the stability data for Iohexol can be considered a conservative proxy for **Iohexol-d5**.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **Iohexol-d5** is presented in the table below.

Property	Value
Chemical Name	5-[acetyl(2,3-dihydroxypropyl-d5)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
Molecular Formula	C <sub>19</sub> H <sub>21</sub> D <sub>5</sub> I <sub>3</sub> N <sub>3</sub> O <sub>9</sub>
Molecular Weight	826.17 g/mol
Appearance	White to off-white solid
Solubility	Slightly soluble in methanol and water

## Long-Term and Accelerated Stability Data

While comprehensive stability data for **Iohexol-d5** is limited, supplier specifications provide an indication of its long-term stability under recommended storage conditions. For Iohexol, extensive stability testing has been conducted as part of its regulatory approval process.

Table 1: Summary of **Iohexol-d5** and Iohexol Stability Data

Compound	Condition	Duration	Observation
Iohexol-d5	-20°C	≥ 4 years	Stable as a solid[1]
Iohexol-d5 (in solution)	-80°C	6 months	Stable in solvent
-20°C	1 month	Stable in solvent	
Iohexol (Oral Solution)	25°C / 60% RH (Long-term)	9 months	Stable
40°C / 75% RH (Accelerated)	6 months	Stable	
Iohexol (in human EDTA plasma)	Room temperature	9 weeks	Stable[2]
4°C	9 weeks	Stable[2]	
37°C	9 weeks	Stable[2]	
37°C with daily 2-hour exposure to 55°C	9 weeks	Stable[2]	
Iohexol (reconstituted in water, apple juice, Gatorade)	Ambient room temperature	72 hours	Chemically stable
Refrigerated (5 ± 3°C)	72 hours	Chemically stable	

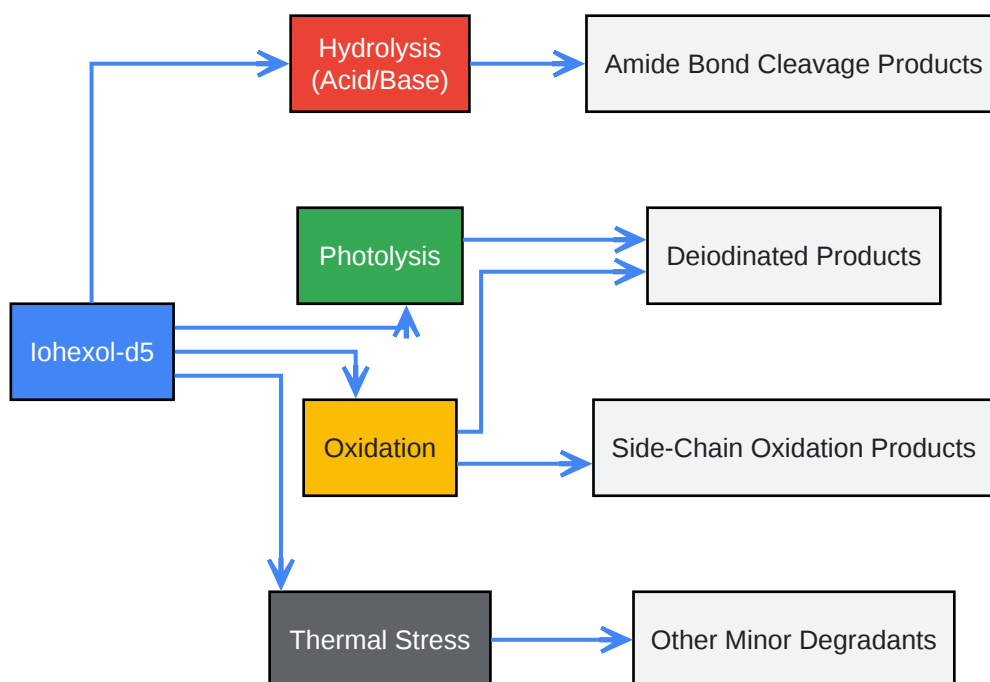
## Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific data for **Iohexol-d5** is unavailable, studies on Iohexol under various stress conditions provide insight into its degradation pathways. The degradation products of **Iohexol-d5** are expected to be analogous to those of Iohexol.

Table 2: Summary of Forced Degradation Conditions for Iodinated Contrast Media (Applicable to **Iohexol-d5**)

Stress Condition	Typical Protocol	Potential Degradation Products
Acid Hydrolysis	0.1 M HCl at 60-80°C for several hours	Hydrolysis of amide bonds
Base Hydrolysis	0.1 M NaOH at 60-80°C for several hours	Hydrolysis of amide bonds, potential for deiodination
Oxidation	3-30% H <sub>2</sub> O <sub>2</sub> at room temperature	Oxidation of alcohol groups, potential for deiodination
Thermal Degradation	Dry heat at >100°C or in solution at elevated temperatures	General decomposition
Photostability	Exposure to light (ICH Q1B guidelines)	Photodegradation, potential for deiodination

Based on studies of Iohexol degradation in environmental contexts, which often involve advanced oxidation processes, the following degradation pathways can be postulated under forced degradation conditions.



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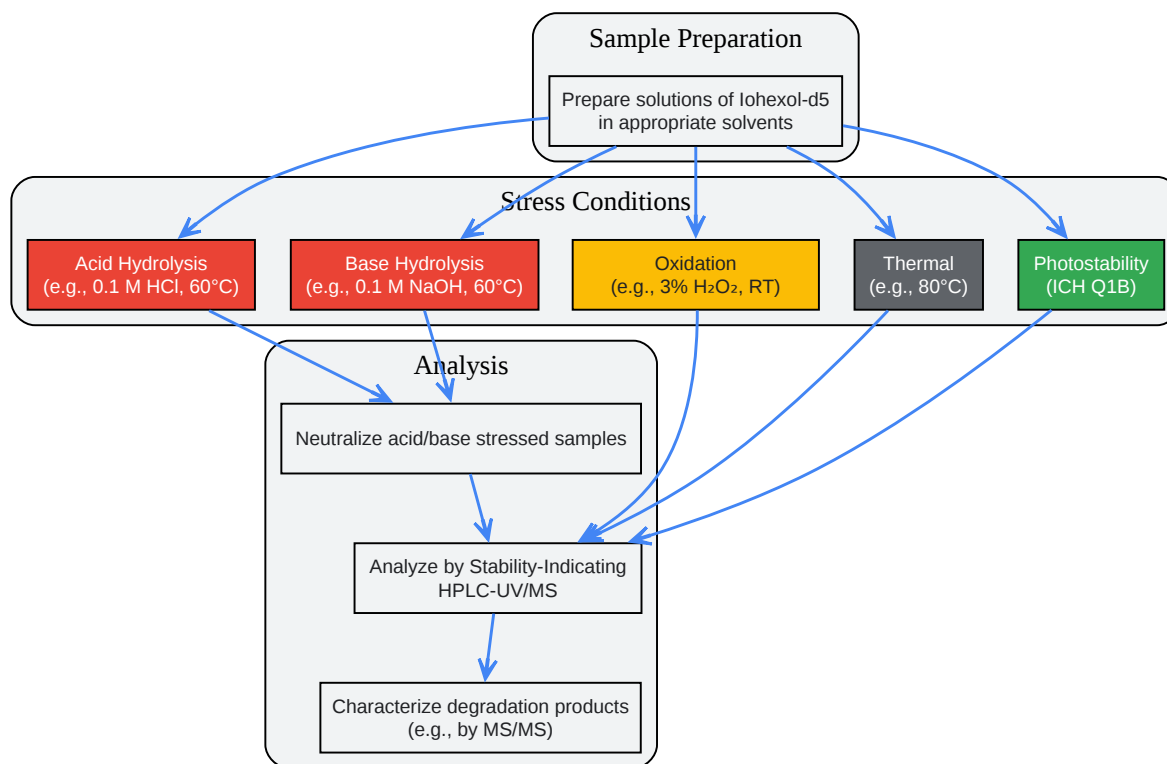
Caption: Potential degradation pathways of **Iohexol-d5** under forced degradation conditions.

## Experimental Protocols

Detailed methodologies for assessing the stability of **Iohexol-d5** are crucial for reproducible results. The following protocols are based on established guidelines for stability testing and methods reported for Iohexol.

## Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.



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Caption: Experimental workflow for a forced degradation study of **Iohexol-d5**.

## Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the method of choice.

Table 3: Example of a Stability-Indicating HPLC Method for Iohexol

Parameter	Condition
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Optimized to separate lohexol from its impurities
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 254 nm and/or Mass Spectrometry (ESI+)
Internal Standard	For lohexol analysis, lohexol-d5 is commonly used

## Conclusion

The physical and chemical stability of **lohexol-d5** is expected to be excellent, supported by the inherent stability of deuterated compounds and the extensive stability data available for lohexol. This technical guide provides a comprehensive overview of the stability profile of **lohexol-d5**, leveraging available data and established scientific principles. For definitive stability data, forced degradation studies specifically on **lohexol-d5** are recommended. The experimental protocols and potential degradation pathways outlined herein provide a solid foundation for such investigations. Researchers and drug development professionals can use this guide to inform formulation development, analytical method validation, and regulatory submissions involving **lohexol-d5**.

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